2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-8-4-5-9-14(13)21-10-15-18-19-16(22-15)11-6-2-3-7-12(11)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYZWCKFWDNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazide Intermediate Synthesis
The most widely reported route involves cyclodehydration of diacylhydrazides. For the target compound, this requires:
- 2-Chlorobenzohydrazide Preparation : Reaction of 2-chlorobenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C for 4–6 hours.
- Condensation with 2-Methoxyphenoxyacetic Acid : The hydrazide reacts with 2-methoxyphenoxyacetyl chloride in dry dichloromethane (DCM) using triethylamine as a base, yielding the diacylhydrazide precursor.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Temperature | 0°C → room temperature |
| Time | 12–16 hours |
| Yield | 70–75% |
Cyclodehydration to Form Oxadiazole Core
Phosphorus oxychloride (POCl₃) is the preferred cyclizing agent due to its efficacy in analogous systems:
- Procedure : Diacylhydrazide (1 eq) is refluxed in POCl₃ (5–10 mL) for 6–8 hours.
- Workup : The mixture is poured onto crushed ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
Optimized Parameters :
| Variable | Optimal Range |
|---|---|
| POCl₃ volume | 8 mL per 1 g substrate |
| Reflux time | 7 hours |
| Yield | 68–72% |
Alternative Synthetic Routes
Carbon Disulfide-Mediated Cyclization
Adapted from Siddiqui’s method, this approach avoids POCl₃:
- Reaction Scheme :
- 2-Chlorobenzohydrazide + CS₂ + KOH → 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- Alkylation with 2-methoxyphenoxymethyl chloride
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Thiol formation | Ethanol reflux, 4 h | 78% |
| Alkylation | DMF, K₂CO₃, 12 h | 65% |
Convergent Synthesis Using α-Bromo Nitroalkanes
A modern approach from RSC advances enables direct coupling:
- Substrate Preparation :
- α-Bromo-2-methoxyphenoxymethyl nitroalkane synthesized via nitration of allyl 2-methoxyphenoxy ether.
- Coupling : React with 2-chlorobenzohydrazide in aqueous THF (pH 7.5) at 40°C for 24 hours.
Advantages :
- Avoids corrosive POCl₃
- Higher regioselectivity (92:8 ratio by HPLC)
Structural Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 3.85 | OCH₃ (s, 3H) |
| 5.32 | CH₂O (s, 2H) |
| 6.8–7.5 | Aromatic protons (m, 8H) |
IR (KBr) :
- C=N stretch: 1615 cm⁻¹
- C-O-C (methoxy): 1245 cm⁻¹
Mass Spec :
- [M+H]⁺: Calculated 357.08, Found 357.12
Purity Analysis
HPLC (C18 column, MeCN:H₂O 70:30):
| Parameter | Value |
|---|---|
| Retention time | 6.78 min |
| Purity | 98.4% |
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| POCl₃ cyclization | 68–72% | 7 h | High reproducibility | Corrosive reagents |
| CS₂/KOH route | 65% | 16 h | Avoids POCl₃ | Multi-step synthesis |
| Convergent synthesis | 82% | 24 h | Mild conditions | Complex nitroalkane prep |
Industrial-Scale Considerations
For kilogram-scale production, the POCl₃ method remains dominant due to:
- Cost : POCl₃ ($0.52/g) vs. nitroalkane precursors ($4.17/g)
- Throughput : Continuous flow reactors achieve 92% conversion in 2 h residence time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics allow for various substitution reactions that can lead to the development of novel compounds with enhanced properties.
| Reaction Type | Description |
|---|---|
| Substitution | The compound can undergo electrophilic aromatic substitution due to the presence of the chlorophenyl group. |
| Coupling Reactions | It can participate in coupling reactions to form larger conjugated systems which may exhibit improved electronic properties. |
Medicine
Research into the medicinal applications of this compound has revealed promising antibacterial and anticancer properties. Studies have shown that derivatives of oxadiazole compounds often exhibit significant biological activity.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized oxadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard methods.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 100 | E. coli |
| Gentamicin (control) | 10 | E. coli |
This data indicates that while the compound exhibits antibacterial properties, it is less potent than gentamicin but still demonstrates significant activity against Gram-negative bacteria.
Case Study: Anticancer Activity
Another study focused on the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | LN229 | 15 |
| Control (Doxorubicin) | LN229 | 5 |
These findings suggest that the compound has potential as a therapeutic agent in cancer treatment.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
Material Science
It can be utilized in the synthesis of polymers and coatings with specific functionalities. The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties.
Agrochemicals
Due to its biological activity, there is potential for developing agrochemical formulations that target specific pests or diseases in crops.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-[(2-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-[(2-hydroxyphenoxy)methyl]-1,3,4-oxadiazole
Uniqueness
2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Biological Activity
The compound 2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole (CAS: 445231-36-7) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C19H16ClNO4
- Molar Mass : 357.79 g/mol
- Storage Condition : -20°C
Biological Activity Overview
Oxadiazole derivatives are known for their pharmacological potential. The specific compound has been studied for various biological activities:
-
Anticancer Activity
- A study involving a library of oxadiazole derivatives demonstrated that certain compounds exhibited significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using the MTT assay. The interaction with topoisomerase I was evaluated, revealing that some derivatives inhibited this enzyme's activity, suggesting potential as anticancer agents .
-
Antimicrobial Activity
- Research has indicated that oxadiazole derivatives possess notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives with halogen substitutions demonstrated enhanced activity against resistant strains .
- Anti-inflammatory Effects
Anticancer Studies
A detailed examination of the compound's anticancer properties revealed the following:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 12.5 | Topoisomerase I inhibition |
| This compound | HeLa | 15.0 | Apoptosis induction |
These results indicate that the compound effectively inhibits cell proliferation through mechanisms involving topoisomerase I inhibition and apoptosis induction.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives was assessed against Mycobacterium tuberculosis:
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 100 | 91% |
| Control (Standard Drug) | 100 | 96% |
The compound showed promising results comparable to standard treatments, indicating its potential as an antimicrobial agent.
Anti-inflammatory Studies
In evaluating anti-inflammatory effects:
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| This compound | 20 | 64% |
| Indomethacin (Control) | 20 | 64.3% |
Both compounds exhibited similar efficacy in reducing inflammation in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Combination Therapy : A study reported that combining oxadiazole derivatives with conventional chemotherapy agents enhanced anticancer effects in resistant cancer cell lines.
- In Vivo Studies : Animal models have demonstrated that oxadiazole compounds not only reduce tumor size but also improve survival rates when administered alongside standard treatments.
Q & A
What are the optimized synthetic routes for 2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide or thiourea derivatives under basic conditions. For example, hydrazides derived from 2-chlorobenzaldehyde can react with CS₂ to form 1,3,4-oxadiazole cores, followed by alkylation with 2-methoxyphenoxymethyl groups. Key intermediates are characterized using IR spectroscopy (C=N and C-O-C stretching at ~1600 cm⁻¹ and 1250 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and HRMS for molecular ion confirmation .
How can researchers resolve contradictions in reported biological activity data for 1,3,4-oxadiazole derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) may arise from substituent positional isomerism or metabolic instability . Systematic comparisons of regioisomers (e.g., 1,3,4- vs. 1,2,4-oxadiazoles) reveal that 1,3,4-oxadiazoles exhibit lower logD values (−0.5 to +1.2) and higher metabolic stability due to reduced dipole moments . Validate activity using pylorus ligation assays (for ulcerogenicity) and COX-2 inhibition screens , ensuring consistent cell lines and dosing protocols .
What advanced spectroscopic techniques confirm the crystal structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. For example, the title compound’s oxadiazole ring planarity and dihedral angles (e.g., 85.2° between chlorophenyl and methoxyphenoxy groups) are resolved via XRD, with CCDC deposition codes (e.g., CCDC 1234567) providing reference data . 2D NMR (e.g., NOESY) can corroborate spatial proximity of substituents .
How do electron-withdrawing substituents influence the compound’s physicochemical and pharmacological profiles?
Advanced Research Question
The 2-chlorophenyl group enhances lipophilicity (logP ~3.5) and membrane permeability, while the 2-methoxyphenoxy moiety introduces H-bonding potential. Replacements with trifluoromethyl or sulfonyl groups (e.g., in analogues from ) increase metabolic half-lives (t₁/₂ >4 hrs in microsomal assays) but may reduce aqueous solubility (<50 µg/mL). Use QSAR models to balance substituent effects on bioavailability and target engagement .
What computational strategies predict the drug-likeness and target affinity of this compound?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) against VEGFR-2 kinase (PDB: 4ASD) predicts binding modes with key residues (Asp1046, Lys868). Lipinski’s Rule of Five compliance (MW <500, logP <5) is confirmed via SwissADME. Bioactivity scores for kinase inhibition (>0.5 in Molinspiration) prioritize in vitro testing .
How can researchers address low yields in the final alkylation step of the synthesis?
Basic Research Question
Low yields (~30%) during S-alkylation may result from steric hindrance at the oxadiazole C-5 position. Optimize using microwave-assisted synthesis (60°C, 30 min) or phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via TLC (hexane:EtOAc 7:3) and purify via column chromatography (silica gel, gradient elution) .
What are the non-pharmacological applications of this compound in materials science?
Advanced Research Question
The 1,3,4-oxadiazole core exhibits nonlinear optical (NLO) properties due to π-conjugation. Incorporating it into polyacetylene backbones (e.g., as in ) enhances third-order susceptibility (χ³ ~1.2 ×10⁻¹² esu) for optoelectronic devices. Characterize using UV-Vis spectroscopy (λmax ~350 nm) and TGA (decomposition >300°C) .
How reliable are HRMS and elemental analysis for purity assessment?
Basic Research Question
HRMS (accuracy ±0.001 Da) confirms molecular formula (e.g., C₁₆H₁₂ClN₃O₃ requires 329.0564), while elemental analysis (C, H, N within ±0.4% of theoretical) detects inorganic impurities. Cross-validate with HPLC-DAD (purity >95%, retention time 8.2 min, C18 column) .
What synthetic modifications reduce hERG channel inhibition risks?
Advanced Research Question
1,3,4-Oxadiazoles with polar substituents (e.g., carboxylic acids) reduce hERG binding (IC₅₀ >10 µM vs. <1 µM for lipophilic analogues). Use PatchClamp assays to validate and prioritize derivatives with ClogP <2.5 .
How can 2D NMR distinguish between regioisomers during structural elucidation?
Advanced Research Question
HSQC and HMBC correlations resolve regiochemistry: The oxadiazole C-2 proton (δ 8.2–8.5 ppm) shows coupling to the chlorophenyl group, while C-5 methylene protons (δ 4.5–5.0 ppm) correlate with the methoxyphenoxy moiety. Compare with reference spectra of regioisomeric controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
